molecular formula C26H26N2O3 B6572644 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 946368-52-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide

Katalognummer B6572644
CAS-Nummer: 946368-52-1
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: NTILGJHDGVDBFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide (NBEQ) is a small molecule drug that has been studied for its potential therapeutic applications in a variety of diseases. NBEQ has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer.

Wissenschaftliche Forschungsanwendungen

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

Wirkmechanismus

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is believed to act by targeting several different pathways. One of the proposed mechanisms of action is the inhibition of the expression of pro-inflammatory cytokines. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easier to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments. It is not water soluble, which can make it difficult to work with. Additionally, it has a relatively short half-life, which limits its use in long-term studies.

Zukünftige Richtungen

There are several potential future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action. Additionally, further studies could be conducted to determine its potential therapeutic applications in other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate the potential synergistic effects of combining N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide with other drugs or therapies. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. Finally, further studies could be conducted to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in combination with other small molecule drugs or natural products.

Synthesemethoden

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a three-step synthesis method. The first step is the synthesis of the benzoyl-tetrahydroquinoline (BTHQ) precursor. This is done by reacting 1-benzoyl-2-chloro-4-methoxy-5-methylbenzene with 4-ethoxy-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The second step is the oxidation of the BTHQ precursor to the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by reacting the BTHQ precursor with hydrogen peroxide in the presence of a base catalyst. The third step is the purification of the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by recrystallizing the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide from an aqueous solution.

Eigenschaften

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-31-23-14-10-19(11-15-23)17-25(29)27-22-13-12-20-9-6-16-28(24(20)18-22)26(30)21-7-4-3-5-8-21/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTILGJHDGVDBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.